molecular formula C8H12O2 B2640648 (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one CAS No. 2470280-46-5

(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one

Cat. No. B2640648
CAS RN: 2470280-46-5
M. Wt: 140.182
InChI Key: QBAJRNUFNZSNTB-XVMARJQXSA-N
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Description

“(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one” is a complex organic compound. It belongs to the class of compounds known as bicyclic compounds, which contain two fused rings in their structure . The “3-Methoxy” part of the name indicates the presence of a methoxy group (-OCH3), which is an ether functional group. The “heptan-6-one” part indicates that the compound contains a seven-carbon chain with a ketone functional group (=O) at the sixth carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic structure, the introduction of the methoxy group, and the formation of the ketone functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a bicyclic system with a seven-carbon chain (heptane), a ketone functional group at the sixth carbon, and a methoxy group. The “3.2.0” in the bicyclic notation indicates the number of carbon atoms in the two fused rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The ether group might participate in reactions such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Crystallography and Molecular Dynamics

  • NMR Crystallography Comparative Studies : A study on the crystal structure and molecular dynamics of a similar chiral compound, highlighting the use of NMR crystallography and various spectroscopic techniques to understand the structural properties of chiral molecules (Jaworska et al., 2012).

Electrooxidation Studies

  • Electrooxidation of potassium hepta(methoxycarbonyl)cycloheptatrienide : Research investigating the electrooxidation process of a compound with a somewhat similar structural motif, providing insights into the electronic properties and reactivity of such compounds (Kokorekin et al., 2014).

Chemical Synthesis and Reactivity

  • Synthesis and Polymerization : An exploration into the synthesis and reactivity of dioxabicycloheptanes, which shares a bicyclic structure with the compound , detailing methods for their synthesis and potential applications in polymer science (Hall et al., 2007).

Natural Product Isolation

  • Diarylheptanoids from Rhizomes of Zingiberis : Isolation of new compounds from natural sources, showcasing the extraction and characterization of complex molecules that may have similar structural features or synthetic pathways relevant to the compound of interest (Cui et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific context, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper storage .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(1S,3R,5S)-3-methoxybicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-6-2-5-3-8(9)7(5)4-6/h5-7H,2-4H2,1H3/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAJRNUFNZSNTB-XVMARJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CC(=O)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]2CC(=O)[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one

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